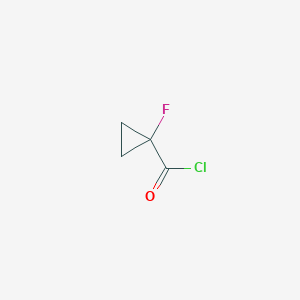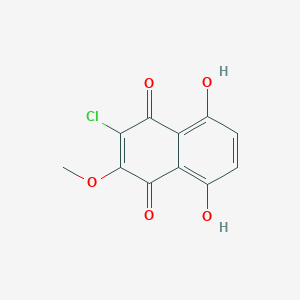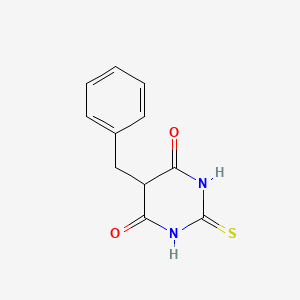![molecular formula C10H17NO2 B1652650 tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 154874-95-0](/img/structure/B1652650.png)
tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate
Vue d'ensemble
Description
tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties.
Applications De Recherche Scientifique
tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate, also known as 2-Aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester, is a complex organic compound. It’s known that 3-azabicyclo[310]hexane (3-ABH) derivatives, a class to which this compound belongs, are often present in molecules capable of acting on various biological targets and are actively used in drug design .
Mode of Action
It’s known that the 3-abh fragment is often present in various natural and synthetic biologically active compounds . The interaction of this compound with its targets would depend on the specific biological target it is designed to act upon.
Biochemical Pathways
It’s known that 3-abh derivatives are often present in molecules that can act on various biological targets, suggesting that they may influence multiple biochemical pathways .
Result of Action
Given that 3-abh derivatives are often present in biologically active compounds, it’s likely that this compound could have significant effects at the molecular and cellular level .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of the desired bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of specialized equipment and glassware may be necessary to handle the technical challenges associated with the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Substitution: Various reagents, including halogens and acyl chlorides, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Comparaison Avec Des Composés Similaires
2-Aza-bicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester: This compound has a similar bicyclic structure but differs in the ester group attached to the carboxylic acid.
Bicyclo[2.1.1]hexane derivatives: These compounds share a similar bicyclic framework but differ in the arrangement of atoms and functional groups.
Uniqueness: tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate is unique due to its specific structural arrangement and the presence of the tert-butyl ester group. This imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various scientific and industrial applications.
Propriétés
IUPAC Name |
tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-5-4-7-6-8(7)11/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEZWVYFPGDCKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601195591 | |
| Record name | 1,1-Dimethylethyl 2-azabicyclo[3.1.0]hexane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601195591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154874-95-0 | |
| Record name | 1,1-Dimethylethyl 2-azabicyclo[3.1.0]hexane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154874-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2-azabicyclo[3.1.0]hexane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601195591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Oxirane, 2-[[2-(2-propyn-1-yloxy)phenoxy]methyl]-](/img/structure/B1652567.png)

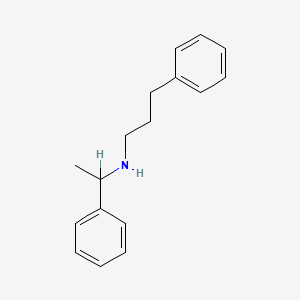
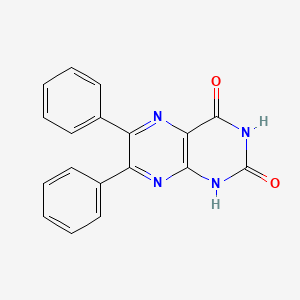
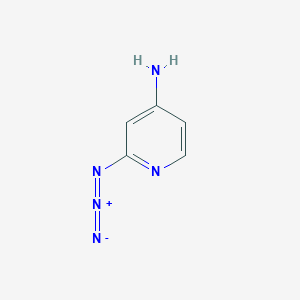
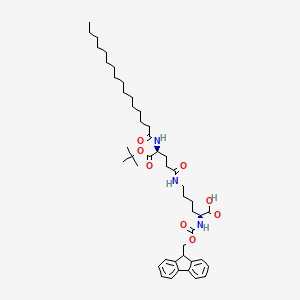
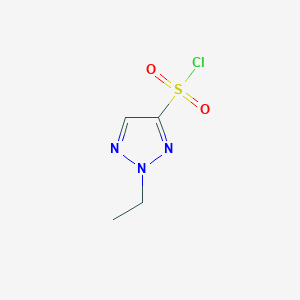
![1-[(4Ar,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-(5-methyltetrazol-1-yl)ethanone](/img/structure/B1652581.png)
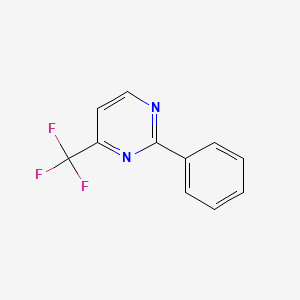

![Acetamide, N-[1,1'-biphenyl]-2-yl-2,2,2-trifluoro-](/img/structure/B1652585.png)
